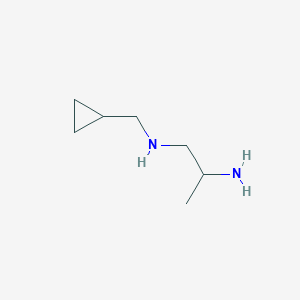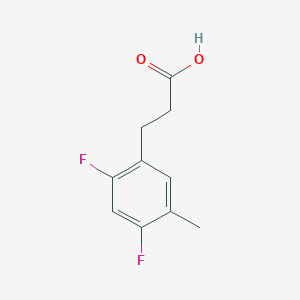
3-(2,4-Difluoro-5-methylphenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-Difluoro-5-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H10F2O2 and a molecular weight of 200.18 g/mol . It is characterized by the presence of two fluorine atoms and a methyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Difluoro-5-methylphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4-difluoro-5-methylbenzene.
Halogenation: The benzene ring is halogenated to introduce the fluorine atoms at the 2 and 4 positions.
Alkylation: The methyl group is introduced at the 5 position through a Friedel-Crafts alkylation reaction.
Carboxylation: The propanoic acid moiety is introduced via a carboxylation reaction, typically using a Grignard reagent or similar organometallic compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
3-(2,4-Difluoro-5-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted phenylpropanoic acids depending on the nucleophile used.
科学研究应用
3-(2,4-Difluoro-5-methylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and analgesic drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(2,4-Difluoro-5-methylphenyl)propanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways related to inflammation, pain, or other physiological processes.
相似化合物的比较
Similar Compounds
3-(2,5-Difluorophenyl)propanoic acid: Similar structure but with fluorine atoms at different positions.
3-(2,4-Dichlorophenyl)propanoic acid: Chlorine atoms instead of fluorine.
3-(2,4-Difluoro-5-ethylphenyl)propanoic acid: Ethyl group instead of a methyl group.
Uniqueness
3-(2,4-Difluoro-5-methylphenyl)propanoic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance its stability and lipophilicity, making it a valuable compound in various research applications .
属性
分子式 |
C10H10F2O2 |
|---|---|
分子量 |
200.18 g/mol |
IUPAC 名称 |
3-(2,4-difluoro-5-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H10F2O2/c1-6-4-7(2-3-10(13)14)9(12)5-8(6)11/h4-5H,2-3H2,1H3,(H,13,14) |
InChI 键 |
BTBBGQFBDHSLEY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1F)F)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


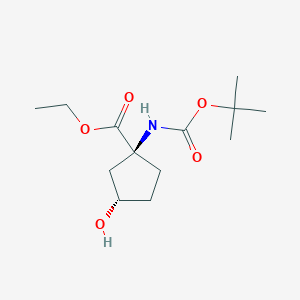
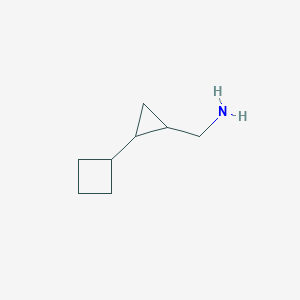
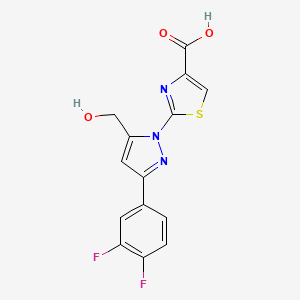
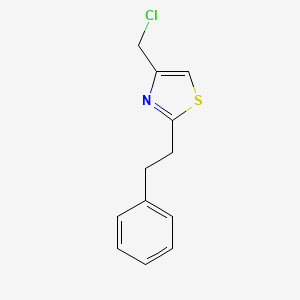
![N'-[(1-hydroxycyclobutyl)methyl]methoxycarbohydrazide](/img/structure/B15278786.png)
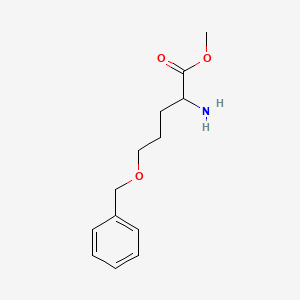
![6,6-Dimethyl-5-azaspiro[2.4]heptane](/img/structure/B15278804.png)
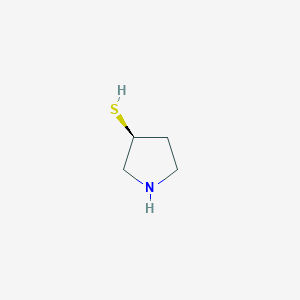
![(8-Isopropyl-1-oxaspiro[4.5]decan-2-yl)methanamine](/img/structure/B15278809.png)

![2-{[(4-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol](/img/structure/B15278836.png)
![5,6-Dihydro-4H-cyclopenta[d]oxazole-2-carboxylic acid](/img/structure/B15278844.png)
![2-Cyclobutyl-5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15278854.png)
